

A Comprehensive Technical Guide to 2-(Tetradecyloxy)ethanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Tetradecyloxy)ethanol**

Cat. No.: **B1593962**

[Get Quote](#)

Abstract: This technical guide provides an in-depth analysis of **2-(Tetradecyloxy)ethanol**, a non-ionic surfactant of significant interest to researchers, scientists, and professionals in drug development and formulation science. The document delineates the compound's extensive nomenclature, including its IUPAC name, common synonyms like Myristyl Monoethoxylate, and various trade names. It further explores its core physicochemical properties, synthesis pathways with an emphasis on process control and impurity profiles, and its multifaceted applications as an emulsifier, solubilizer, and emollient. This guide is structured to deliver not just technical data but also field-proven insights into the causality behind its functional performance in complex formulations, particularly in enhancing the delivery of hydrophobic active pharmaceutical ingredients (APIs).

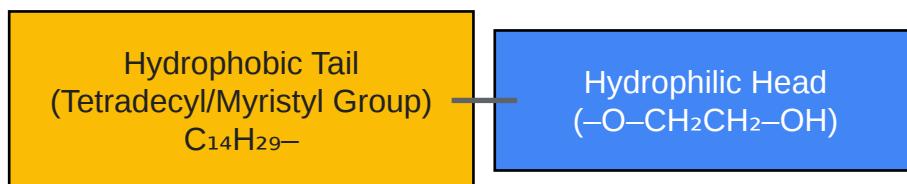
Nomenclature and Chemical Identity

The compound known chemically as **2-(Tetradecyloxy)ethanol** is identified by a wide array of names across scientific literature, regulatory databases, and commercial markets. This diversity in nomenclature can pose a challenge in literature reviews and material sourcing. Understanding these synonyms is crucial for accurate identification and research. The primary CAS Registry Number for the mono-ethoxylated compound is 2136-70-1.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Chemical Identifiers and Synonyms for **2-(Tetradecyloxy)ethanol**

Identifier Type	Value	Reference(s)
IUPAC Name	2-(Tetradecyloxy)ethanol	[1] [4]
Common Synonyms	Myristyl Monoethoxylate, 2-Tetradecoxyethanol, Ethylene glycol monotetradecyl ether, Tetradecylglycol, 3-Oxa-1-heptadecanol	[1] [3] [5] [6]
CAS Registry No.	2136-70-1	[1] [7] [8]
EC Number	218-371-4, 500-059-7	[7]
UNII	IAC0DWO8W5	[7] [8]
Molecular Formula	C ₁₆ H ₃₄ O ₂	[1] [6] [7]
Molecular Weight	258.44 g/mol	[1] [6]
Trade/PEG Names	Myreth, C14E1, Lipocol M 4, Emulgen 220, Nikkol C 14EO7	[3] [4] [7]

The fundamental structure consists of a 14-carbon alkyl chain (tetradecyl or myristyl group) linked via an ether bond to a single ethylene glycol unit. This structure imparts the amphiphilic character central to its function.


[Click to download full resolution via product page](#)

Caption: Chemical structure of **2-(Tetradecyloxy)ethanol**.

Physicochemical Properties

The utility of **2-(Tetradecyloxy)ethanol** in any application is dictated by its physical and chemical properties. Its amphiphilic nature, characterized by a balance between its long, oil-soluble alkyl chain and its water-soluble ethoxy/hydroxyl head, is the primary driver of its surfactant behavior.

2-(Tetradecyloxy)ethanol Molecule

[Click to download full resolution via product page](#)

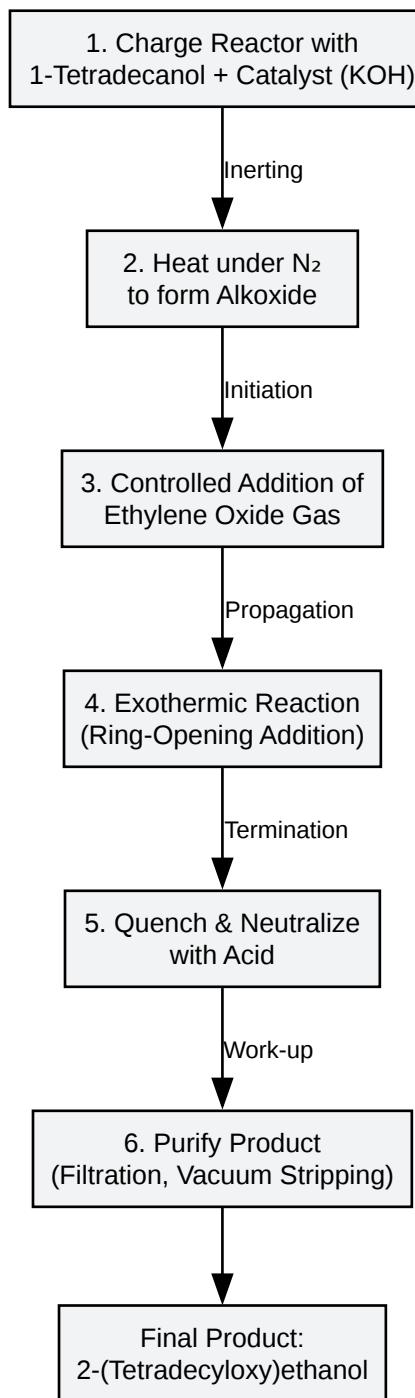
Caption: Diagram of the compound's amphiphilic nature.

Key quantitative properties are summarized below. These values are critical for predicting the compound's behavior in different solvent systems and temperature ranges during formulation development.

Table 2: Physical and Chemical Properties of **2-(Tetradecyloxy)ethanol**

Property	Value	Unit	Reference(s)
Melting Point	33 - 34	°C	[6] [7] [8]
Boiling Point	330.8 (at 760 mmHg) 146-148 (at 2 Torr)	°C	[6] [7] [8]
Density	~0.871	g/cm ³	[6] [7]
Flash Point	78.6	°C	[7]
LogP (Octanol/Water)	5.9 - 6.2		[6] [7]
Hydrogen Bond Donors	1		[7]
Hydrogen Bond Acceptors	2		[7]

The high LogP value confirms the compound's lipophilic character, making it an effective agent for interacting with and solubilizing oils and other nonpolar substances.[\[6\]](#)[\[7\]](#) Its melting point near physiological temperatures can also be an advantageous property in topical and transdermal formulations.[\[6\]](#)[\[7\]](#)


Synthesis and Manufacturing

The primary industrial route for producing **2-(Tetradecyloxy)ethanol** is the ethoxylation of 1-tetradecanol (myristyl alcohol). This process involves the base-catalyzed ring-opening addition of ethylene oxide to the alcohol.

Experimental Protocol: General Ethoxylation of 1-Tetradecanol

- Catalyst Introduction:** A suitable reactor is charged with 1-tetradecanol and a catalytic amount of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).
- Inerting and Heating:** The mixture is heated under vacuum or an inert atmosphere (e.g., nitrogen) to remove water, which would otherwise react with ethylene oxide to form unwanted polyethylene glycols. This step also activates the alcohol by forming the corresponding alkoxide.

- Ethylene Oxide Addition: Gaseous ethylene oxide is carefully introduced into the sealed, heated reactor. The reaction is highly exothermic and requires precise control of temperature and pressure to ensure safety and selectivity.
- Reaction Propagation: The myristyl alkoxide anion acts as a nucleophile, attacking a carbon atom of the ethylene oxide ring. This opens the ring and forms a new alkoxide, which can then react with another ethylene oxide molecule.
- Termination and Neutralization: Once the desired degree of ethoxylation is achieved (in this case, an average of one unit), the reaction is quenched. The basic catalyst is neutralized with an acid, such as acetic or phosphoric acid.
- Purification: The final product is purified to remove catalyst salts, unreacted alcohol, and any polydisperse side products. A critical purification step for pharmaceutical and cosmetic applications is vacuum stripping to remove residual ethylene oxide and the potential carcinogenic byproduct, 1,4-dioxane.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Tetradecyloxy)ethanol**.

Causality Insight: The choice of catalyst and the strict control over the molar ratio of ethylene oxide to alcohol are paramount. An excess of ethylene oxide or prolonged reaction times will lead to the formation of higher-order ethoxylates (e.g., Myreth-2, Myreth-3), resulting in a

polydisperse mixture rather than the desired monoethoxylate. The presence of 1,4-dioxane is a direct consequence of the potential dimerization of ethylene oxide under reaction conditions, making its removal a critical quality control parameter.[9]

Applications in Research and Drug Development

The amphiphilic structure of **2-(Tetradecyloxy)ethanol** makes it a highly versatile excipient in the pharmaceutical and cosmetic industries.

- **Emulsifying Agent:** Its primary function is to form and stabilize emulsions. By orienting its hydrophobic tail into the oil phase and its hydrophilic head into the aqueous phase, it reduces the interfacial tension between the two immiscible liquids. This property is fundamental in the formulation of creams, lotions, and other semi-solid dosage forms.[9][10]
- **Solubilizer for Hydrophobic APIs:** For drug development professionals, its most valuable attribute is its ability to enhance the solubility of poorly water-soluble compounds.[11] It can form micelles in aqueous solutions above its critical micelle concentration (CMC), creating hydrophobic cores that can encapsulate nonpolar drug molecules, thereby increasing their apparent solubility and potential bioavailability.
- **Emollient and Skin Conditioner:** In topical and dermatological products, the long tetradecyl chain imparts emollient properties.[10][12] It forms a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), leading to improved skin hydration and a smoother sensory feel.[13]
- **Texture Enhancer:** It contributes body and a desirable viscosity to formulations, reducing the watery feel of some lotions and improving their spreadability on the skin.[13][14]

Safety, Handling, and Regulatory Considerations

2-(Tetradecyloxy)ethanol is generally considered safe for use in cosmetic and topical applications when used within established concentration limits. However, as with any chemical, proper handling is essential.

- **Handling:** Use in a well-ventilated area is recommended. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn to prevent skin and eye contact, as the substance may cause irritation.[15]

- Storage: The material should be stored in a cool, dry place in tightly sealed containers, away from strong oxidizing agents.[16]
- Regulatory Profile and Impurities: The most significant regulatory concern for this class of materials is the potential presence of 1,4-dioxane, a byproduct of the ethoxylation process. [9] Regulatory bodies worldwide have set strict limits (typically in the low ppm range) for 1,4-dioxane in finished consumer products due to its classification as a potential carcinogen. Therefore, sourcing high-purity grades of **2-(Tetradecyloxy)ethanol**, for which this impurity has been removed, is a non-negotiable requirement for use in pharmaceutical and cosmetic formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]
- 2. Ethanol, 2-(tetradecyloxy)- [webbook.nist.gov]
- 3. 2-(Tetradecyloxy)ethanol - Hazardous Agents | Haz-Map [haz-map.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Ethanol, 2-(tetradecyloxy)- (CAS 2136-70-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. 2136-70-1 CAS MSDS (2-(TETRADECYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-(Tetradecyloxy)ethanol | lookchem [lookchem.com]
- 8. 2-(TETRADECYLOXY)ETHANOL | 2136-70-1 [chemicalbook.com]
- 9. Polyoxyethylene Myristyl Ether Laurate - Surfactant - 表面活性剂百科 [surfactant.top]
- 10. atamankimya.com [atamankimya.com]
- 11. nbinno.com [nbinno.com]
- 12. atamankimya.com [atamankimya.com]

- 13. lesielle.com [lesielle.com]
- 14. ulprospector.com [ulprospector.com]
- 15. fishersci.com [fishersci.com]
- 16. Triisodecyl Phosphite | CAS: 25448-25-3) | Vesta Chemicals bv [vestachem.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-(Tetradecyloxy)ethanol: Nomenclature, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1593962#alternative-names-for-2-tetradecyloxy-ethanol-like-myristyl-monoethoxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com